4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide precursor under controlled conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via condensation reactions involving appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced piperazine or pyrimidine derivatives .
Scientific Research Applications
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine and pyrimidine rings can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but with a furazan ring instead of a piperazine ring.
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid: Contains a benzoic acid moiety instead of a pyrimidine ring.
Uniqueness
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N6O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-methyl-3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H24N6O2/c1-13-20-16(21-25-13)11-22-4-6-23(7-5-22)17-10-15(18-12-19-17)14-2-8-24-9-3-14/h10,12,14H,2-9,11H2,1H3 |
InChI Key |
KNXBVVNTQJFPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4 |
Origin of Product |
United States |
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